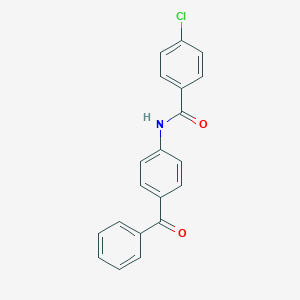

N-(4-benzoylphenyl)-4-chlorobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

7461-48-5 |

|---|---|

Molecular Formula |

C20H14ClNO2 |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-4-chlorobenzamide |

InChI |

InChI=1S/C20H14ClNO2/c21-17-10-6-16(7-11-17)20(24)22-18-12-8-15(9-13-18)19(23)14-4-2-1-3-5-14/h1-13H,(H,22,24) |

InChI Key |

JJNUFGKSMVVNIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Other CAS No. |

7461-48-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Benzoylphenyl 4 Chlorobenzamide

Established Amide Bond Formation Strategies

The synthesis of the amide bond in N-(4-benzoylphenyl)-4-chlorobenzamide is most commonly achieved through nucleophilic acyl substitution, a cornerstone of organic synthesis. Dehydrative condensation methods, while fundamental in amide synthesis, are less frequently employed for this specific transformation.

Nucleophilic Acyl Substitution Pathways for Benzamide (B126) Synthesis

The reaction of an amine with a carboxylic acid derivative, such as an acyl chloride, is a classic and efficient method for forming amide bonds. In the context of this compound, this involves the reaction of 4-aminobenzophenone (B72274) with 4-chlorobenzoyl chloride. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction, a well-established method for synthesizing amides from amines and acid chlorides, provides a robust framework for this transformation. uzh.chuzh.chgoogle.comnih.gov This reaction is often carried out in a two-phase system consisting of an aqueous base and an organic solvent, which allows for the efficient reaction of the starting materials while the product remains in the organic phase. dntb.gov.ua

A general procedure for this synthesis involves dissolving 4-aminobenzophenone in a suitable organic solvent, such as dichloromethane (B109758) or pyridine (B92270), and then adding 4-chlorobenzoyl chloride. google.com A base, like pyridine or aqueous sodium hydroxide, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. uzh.chgoogle.com

Table 1: Representative Synthesis of N-Aryl Benzamides using Nucleophilic Acyl Substitution

| Amine | Acyl Chloride | Base | Solvent | Yield (%) | Reference |

| Aniline (B41778) | Benzoyl chloride | NaOH | Water/Dichloromethane | High | google.com |

| Benzylamine | Acetyl chloride | - | - | - | dntb.gov.ua |

| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Triethylamine | Dichloromethane | 90 | mdpi.com |

This table presents examples of similar reactions to illustrate the general applicability of the method.

Dehydrative Condensation Approaches in Amide Formation

Direct dehydrative condensation of a carboxylic acid and an amine to form an amide is a more atom-economical approach but often requires harsh conditions or the use of coupling agents to activate the carboxylic acid. While fundamental, this method is less commonly reported for the specific synthesis of this compound compared to the acyl chloride route.

Catalytic Methodologies in the Synthesis of this compound

While the traditional Schotten-Baumann approach is effective, modern synthetic chemistry continually seeks more efficient and environmentally benign catalytic methods for amide bond formation. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of α-arylbenzamides, although direct application to this compound is not extensively documented. uzh.chuzh.chnih.gov These methods often involve the coupling of vinyl amides with aryl halides.

Furthermore, research into the synthesis of related benzophenones has explored the use of solid acid catalysts like K-10 clay supported iron chloride for Friedel-Crafts acylation, which could be a step in an alternative synthesis of the 4-aminobenzophenone precursor. ijraset.com

Derivatization Strategies for Analogues of this compound

The chemical scaffold of this compound offers multiple sites for derivatization, allowing for the synthesis of a library of analogues with potentially diverse properties. These modifications primarily target the two aromatic rings and the central amide linkage.

Regioselective Functionalization of Aromatic Moieties

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the benzoyl group, the amide linkage, and the chlorine atom) will govern the position of new functional groups.

For instance, regioselective halogenation of anilines, the precursors to such amides, can be achieved using copper(II) halides in ionic liquids, offering a method to introduce additional halogen atoms at specific positions. nih.gov This suggests that direct halogenation of this compound could also be explored to yield poly-halogenated derivatives.

Modifications at the Amide Linkage

The amide bond itself can be a target for chemical modification. While the amide bond is generally stable, specific reactions can be employed to alter its structure. For example, N-alkylation of the amide nitrogen can introduce new substituents. Additionally, the amide bond can be cleaved under harsh acidic or basic conditions, though this is generally a degradative rather than a derivatization pathway. google.com Research on related N-arylbenzamides has shown that the conformation of the amide bond (cis or trans) can be influenced by substitution on the nitrogen atom. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of N 4 Benzoylphenyl 4 Chlorobenzamide

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of N-(4-benzoylphenyl)-4-chlorobenzamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is anticipated to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The amide group, central to the molecule's structure, would present distinct vibrational signatures. The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide (Amide I band) would likely be observed around 1650-1680 cm⁻¹, while the N-H bending (Amide II band) is expected in the 1550-1620 cm⁻¹ range.

Furthermore, the benzoylphenyl moiety would contribute its own set of characteristic peaks. The carbonyl group of the benzophenone (B1666685) ketone is expected to show a strong absorption band in the range of 1640-1660 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings would generate a series of bands between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration from the chlorobenzamide part of the molecule is expected to be found in the lower frequency region, typically between 600 and 800 cm⁻¹.

A detailed analysis of the FTIR spectrum would provide a vibrational fingerprint of the molecule, confirming the presence of key functional groups and offering insights into intermolecular interactions, such as hydrogen bonding involving the amide group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Amide C=O Stretch (Amide I) | 1650 - 1680 |

| Ketone C=O Stretch | 1640 - 1660 |

| N-H Bend (Amide II) | 1550 - 1620 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the assignments made from the FTIR data and for studying the skeletal vibrations of the molecule.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing Modes | Strong Intensity |

| C=O Stretch | Moderate to Weak Intensity |

| C-Cl Stretch | Moderate Intensity |

| Skeletal Vibrations | Low-Frequency Region |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound would provide a wealth of information about the number and types of protons and their neighboring atoms. The amide proton (N-H) would likely appear as a singlet in the downfield region, typically between 8.0 and 10.0 ppm, with its exact chemical shift being sensitive to the solvent and concentration due to hydrogen bonding effects.

The aromatic protons would resonate in the region of 7.0-8.5 ppm. The protons on the 4-chlorobenzamide (B146232) ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the benzoylphenyl moiety would exhibit a more complex splitting pattern due to the presence of two phenyl rings. The protons on the phenyl ring attached to the carbonyl group will be influenced by its electron-withdrawing nature, leading to downfield shifts. The protons on the terminal phenyl ring of the benzoyl group would also show characteristic splitting patterns. Integration of the signals would confirm the number of protons in each distinct chemical environment.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Amide (N-H) | 8.0 - 10.0 | Singlet |

| Aromatic (4-chlorobenzamide) | 7.4 - 7.9 | Doublets |

| Aromatic (benzoylphenyl) | 7.2 - 8.0 | Multiplets |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. The carbonyl carbons of the amide and ketone groups are expected to resonate at the most downfield positions, typically in the range of 160-170 ppm for the amide and 190-200 ppm for the ketone.

The aromatic carbons would appear in the region of 120-140 ppm. The carbon atoms directly attached to the chlorine atom and the nitrogen atom would have their chemical shifts influenced by the electronegativity of these atoms. The quaternary carbons, those without any attached protons, would typically show weaker signals. A complete assignment of the ¹³C NMR spectrum, often aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), would confirm the carbon framework of this compound.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 190 - 200 |

| Amide Carbonyl (C=O) | 160 - 170 |

| Aromatic Carbons | 120 - 140 |

| Carbon attached to Chlorine (C-Cl) | ~135 |

| Carbon attached to Nitrogen (C-N) | ~140 |

Electronic Absorption Spectroscopy for Electronic Structure Elucidation

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic rings and the carbonyl groups.

The presence of extended conjugation in the benzoylphenyl moiety and the chlorobenzamide system would lead to strong absorption bands in the UV region. It is anticipated that there will be at least two significant absorption maxima (λmax). One intense band, likely below 250 nm, can be attributed to the π → π* transitions of the phenyl rings. A second, less intense band at a longer wavelength, possibly in the 260-300 nm range, could be associated with the n → π* transition of the carbonyl groups. The exact position and intensity of these bands are influenced by the solvent polarity. This analysis helps in understanding the electronic structure and the nature of the chromophores present in the molecule.

| Electronic Transition | Expected Wavelength Range (λmax, nm) |

| π → π | < 250 |

| n → π | 260 - 300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or the specific electronic transitions (e.g., π→π, n→π) for this compound have been reported in the surveyed scientific literature. Such data would be crucial for understanding the electronic structure of the molecule.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Analysis

Detailed crystallographic data, which would be obtained from single-crystal X-ray diffraction, is not available for this compound. This includes fundamental information such as:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.

Space Group: The symmetry of the crystal structure.

Key Bond Lengths and Angles: Precise measurements of the atomic connections within the molecule.

Without this data, a definitive depiction of the compound's three-dimensional solid-state architecture cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing, including Hirshfeld Surface Analysis

An analysis of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the crystal packing of this compound has not been published. Consequently, a Hirshfeld surface analysis, a computational method used to visualize and quantify these interactions, has not been performed for this compound. This type of analysis is essential for understanding how the molecules arrange themselves in the solid state.

Computational Chemistry and Theoretical Modelling of N 4 Benzoylphenyl 4 Chlorobenzamide

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful lens through which to explore the vast conformational space of flexible molecules like N-(4-benzoylphenyl)-4-chlorobenzamide. While direct MD simulation studies on this specific compound are not extensively documented in publicly available literature, the behavior of related benzamide (B126) and N-arylbenzamide structures provides a solid foundation for understanding its likely dynamics. nih.govresearchgate.netjppres.com

ω (C-N amide bond): This torsion dictates the planarity of the amide linkage. While amides generally exhibit a high degree of planar character due to resonance, deviations can occur.

τ1 (N-C(aryl) bond): The rotation around this bond determines the orientation of the 4-benzoylphenyl group relative to the amide plane.

τ2 (C(carbonyl)-C(aryl) bond): This angle governs the orientation of the 4-chlorophenyl ring with respect to the carbonyl group.

τ3 (C(benzoyl)-C(phenyl) bond): The rotation around the bond connecting the benzoyl group's carbonyl to its phenyl ring introduces further conformational flexibility.

By simulating the molecule's movement over time in a solvent environment, MD can map the potential energy surface and identify low-energy, stable conformations. The results of such simulations are often visualized through Ramachandran-like plots for the key dihedral angles, showing the most populated conformational states. For similar, more extensively studied benzamides, it has been shown that the interplay of steric hindrance and electronic effects governs the preferred orientations of the aryl substituents. nih.gov

Interactive Data Table: Expected Key Dihedral Angles in MD Simulations of this compound

| Dihedral Angle | Atoms Involved | Expected Behavior |

| ω | C(carbonyl)-N-C(aryl)-C | Primarily trans (around 180°), with a smaller population of the cis conformation. |

| τ1 | C(carbonyl)-N-C(aryl)-C(aryl) | A range of angles is expected, influenced by steric interactions between the amide proton and the benzoylphenyl ring. |

| τ2 | N-C(carbonyl)-C(aryl)-C(aryl) | The 4-chlorophenyl ring is likely to be non-coplanar with the amide group to minimize steric clash. |

| τ3 | C(aryl)-C(carbonyl)-C(phenyl)-C(phenyl) | Rotation will occur, with certain conformations being more stable due to the balance of conjugation and steric effects. |

Elucidation of Reaction Mechanisms via Quantum Chemical Methods

Quantum chemical methods are indispensable for investigating the reaction mechanism of the formation of this compound, which typically proceeds via the acylation of 4-aminobenzophenone (B72274) with 4-chlorobenzoyl chloride. These methods allow for the detailed examination of the reaction pathway, including the identification of transition states and the calculation of activation energies.

Potential Energy Surface Scans and Transition State Identification

The synthesis of this compound involves a nucleophilic acyl substitution reaction. A potential energy surface (PES) scan can be performed computationally to model this process. This involves systematically changing the distance between the nucleophilic nitrogen of 4-aminobenzophenone and the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride and calculating the energy at each step.

Such scans typically reveal a reaction pathway that proceeds through a tetrahedral intermediate. The transition state (TS) is the highest energy point along the lowest energy path connecting the reactants and the intermediate. The geometry of the transition state for the formation of the tetrahedral intermediate would feature a partially formed N-C bond and a partially broken C-Cl bond. A second transition state would be associated with the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group. Computational methods like Density Functional Theory (DFT) are well-suited for locating and characterizing these transition states. researchgate.net

Reaction Pathway Analysis and Activation Energy Determination

Once the transition states are identified, the entire reaction pathway can be mapped out, connecting the reactants, intermediates, transition states, and products. The activation energy (Ea) for each step of the reaction can then be determined as the difference in energy between the reactants and the corresponding transition state.

For the reaction between 4-aminobenzophenone and 4-chlorobenzoyl chloride, the first step, the formation of the tetrahedral intermediate, is often the rate-determining step. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility. The presence of the electron-withdrawing benzoyl group on the aniline (B41778) derivative and the chloro group on the benzoyl chloride will influence the electronic properties of the reactants and thus the activation energy. researchgate.net Quantum chemical calculations can precisely quantify these electronic effects.

Interactive Data Table: Hypothetical Energy Profile for the Synthesis of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (4-aminobenzophenone + 4-chlorobenzoyl chloride) | 0 |

| 2 | Transition State 1 (Formation of tetrahedral intermediate) | +15 to +25 |

| 3 | Tetrahedral Intermediate | +5 to +10 |

| 4 | Transition State 2 (Collapse of intermediate) | +10 to +20 |

| 5 | Products (this compound + HCl) | -10 to -20 |

Note: The values in this table are hypothetical and represent typical ranges for such reactions based on computational studies of similar systems. Actual values would require specific DFT or other high-level quantum chemical calculations.

Molecular Structure Activity Relationship Sar and Rational Design Principles

Computational Approaches to Molecular Recognition and Binding Interactions

Computational methods are indispensable for predicting and analyzing how a ligand like N-(4-benzoylphenyl)-4-chlorobenzamide might interact with a target macromolecule, such as an enzyme or receptor. These approaches provide critical insights into the binding mechanisms that underpin biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between ligands and their protein targets at a molecular level. While specific docking studies on this compound are not extensively published, research on close analogues provides a clear framework for how this compound could be analyzed.

For instance, studies on N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have utilized molecular docking to investigate their binding modes within the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov These simulations help to define the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's inhibitory potential. nih.gov Similarly, docking studies on other N-substituted benzamide (B126) derivatives designed as histone deacetylase (HDAC) inhibitors have revealed key binding interactions within the enzyme's active site. researchgate.net These analyses show that the benzamide moiety often participates in crucial hydrogen bonding, while the aromatic rings engage in hydrophobic and π-π stacking interactions with amino acid residues. nih.gov

In a study of N-(phenylcarbamothioyl)-4-chloro-benzamide, an analogue designed for anticancer activity, molecular docking simulations against checkpoint kinase 1 (Chk1) yielded a binding score of -67.19 kcal/mol, indicating a strong and stable interaction with the target protein. jppres.com Such computational analyses are fundamental to rationalizing the activity of existing compounds and guiding the design of new, more potent derivatives.

| Compound Analogue | Target Macromolecule | Key Interactions Observed in Docking | Reference |

| N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide | COX-2 | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| N-substituted benzamide derivatives | HDAC2, HDAC8 | Hydrogen bonding, Van der Waals forces, Hydrophobic interactions | researchgate.net |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (Chk1) | Stable binding with a calculated plant score of -67.19 kcal/mol | jppres.com |

Pharmacophore modeling is a powerful computational strategy used in the early stages of drug discovery. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. researchgate.net

Once a pharmacophore model is developed based on a set of known active compounds or a ligand-bound protein structure, it can be used as a 3D query to rapidly search large chemical databases—a process known as virtual screening. researchgate.netnih.gov This allows for the identification of novel compounds that match the pharmacophore and are therefore likely to be active against the target of interest.

For example, a ligand-based pharmacophore model was successfully generated for a series of 1,3-disubstituted ureas to explore the structural requirements for inhibiting soluble epoxide hydrolase (sEH), a target for anti-inflammatory drugs. nih.gov This model was subsequently used for virtual screening to identify new potential inhibitors from chemical libraries. nih.gov This approach is highly applicable to the this compound scaffold. By identifying the key structural motifs responsible for a desired activity, a pharmacophore model could be constructed to discover new molecules with potentially improved potency or different pharmacological profiles.

Rational Design Strategies for Analogues of this compound

Rational design involves the iterative process of modifying a lead compound's chemical structure to improve its biological activity, selectivity, and pharmacokinetic properties. This is guided by structure-activity relationship (SAR) studies, which correlate changes in structure with changes in efficacy.

The type and position of chemical substituents on the benzamide scaffold can dramatically alter its interaction with a biological target. SAR studies on various benzamide analogues have yielded several key principles:

Electronic Effects : In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives studied as antidiabetic agents, the presence of both an electron-donating group (e.g., -CH₃) and an electron-withdrawing group (e.g., -NO₂) on a phenyl ring was found to significantly enhance inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net

Steric Hindrance : Studies on benzamide derivatives with insecticidal properties have shown that less bulky substituents on the aniline (B41778) ring can lead to increased activity, likely by reducing steric hindrance at the target receptor site. nih.gov

Positional Isomerism : The location of a substituent is often critical. For certain N-substituted benzamide derivatives acting as antitumor agents, a substituent at the 2-position of the phenyl ring was found to be crucial for anti-proliferative activity. benthamdirect.com Conversely, placing a chlorine atom or a nitro-group on the same ring was shown to largely decrease this activity. benthamdirect.com

Specific Functional Groups : The introduction of amino (-NH₂) and hydroxy (-OH) groups onto the benzamide scaffold has been explored for antioxidant potential, operating through mechanisms like hydrogen atom transfer (HAT). acs.org

| Structural Modification | Effect on Activity | Target/Activity | Reference |

| Addition of electron-donating (-CH₃) and electron-withdrawing (-NO₂) groups | Enhanced inhibitory activity | α-Glucosidase Inhibition | nih.govresearchgate.net |

| Introduction of a chlorine or nitro-group on the terminal phenyl ring | Decreased anti-proliferative activity | Antitumor (HDAC inhibition) | benthamdirect.com |

| Less bulky substituents on the aniline ring | Increased activity (reduced steric hindrance) | Larvicidal Activity | nih.gov |

| Shortening the molecular length | Stronger inhibitory activity | HDAC Inhibition | nih.gov |

Beyond simple substituent changes, more significant strategic modifications of the this compound core structure can unlock new therapeutic applications by enabling interactions with different biological targets.

One successful strategy involves altering the length of the molecule. In the design of benzamide-based HDAC inhibitors, it was discovered that shorter molecules exhibited stronger inhibitory potency, highlighting the importance of optimal geometry for fitting within the enzyme's binding pocket. nih.gov

Another powerful approach is scaffold hopping or modification. By reacting N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues, researchers have developed compounds with significant anti-inflammatory and antimicrobial properties, demonstrating that the addition of a benzimidazole (B57391) moiety can effectively retarget the 4-chlorobenzamide (B146232) core. nih.gov Similarly, other research has shown that modifying the benzamide core to create fused heterocyclic systems, such as 5-aminopyrazoles and pyrazolo[1,5-a]pyrimidines, can impart potent antiviral activity. acs.org This illustrates that the core benzamide structure serves as a versatile template that can be strategically elaborated to achieve diverse and enhanced molecular interactions.

Advanced Analytical Methodologies and Reaction Kinetics in the Study of N 4 Benzoylphenyl 4 Chlorobenzamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purity assessment of N-(4-benzoylphenyl)-4-chlorobenzamide. The choice of technique depends on the specific requirements of the analysis, such as the volatility and thermal stability of the compound and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound due to its high resolution and applicability to non-volatile and thermally labile compounds. A typical HPLC method would involve a reversed-phase column, which is well-suited for separating moderately polar to nonpolar compounds.

The separation is based on the differential partitioning of the analyte between the stationary phase (typically a C18-functionalized silica) and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous component (like water with a buffer or acid modifier) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the target compound from any impurities. nih.gov Detection is commonly performed using a UV detector, as the benzoyl and chlorobenzamide moieties contain chromophores that absorb in the UV region. For quantitative analysis, a calibration curve is constructed by running standards of known concentration.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. After elution from the HPLC column, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer.

LC-MS/MS provides not only the retention time but also the mass-to-charge ratio (m/z) of the compound and its fragments, offering a high degree of confidence in its identification. nih.gov This is particularly useful for identifying trace-level impurities and degradation products. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, further increasing selectivity and sensitivity. nih.gov

| Parameter | Typical Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Mass Analyzer | Triple Quadrupole |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ for this compound |

| Product Ions (m/z) | Specific fragments of the parent molecule |

| Collision Energy | Optimized for the specific precursor-product transition |

Gas Chromatography (GC)

Gas Chromatography (GC) can be a viable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. digitellinc.com Due to its molecular weight and polar functional groups, derivatization may be necessary to improve its volatility and chromatographic behavior. nih.gov Common derivatization agents for amines and ketones include silylating agents or reagents that form more volatile derivatives. sigmaaldrich.com

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. thermofisher.com A non-polar or medium-polarity column is typically used for aromatic compounds. thermofisher.com Detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). digitellinc.comthermofisher.com GC-MS provides structural information that aids in the unequivocal identification of the compound. nih.gov

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methyl siloxane stationary phase |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature of 150 °C, ramped to 300 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | May be required to increase volatility |

Kinetic Studies of this compound Related Reactions

The synthesis of this compound typically involves the formation of an amide bond between 4-amino-benzophenone and 4-chlorobenzoyl chloride, often under Schotten-Baumann conditions. scispace.comrsc.orgtue.nl This reaction involves the acylation of the amine with the acid chloride in the presence of a base.

Kinetic studies of such reactions are essential for understanding the reaction mechanism, optimizing reaction conditions (e.g., temperature, concentration, catalyst), and maximizing the yield and purity of the product. The rate of the reaction is influenced by several factors, including the reactivity of the acylating agent, the nucleophilicity of the amine, the nature of the solvent, and the type and concentration of the base used. tue.nlrsc.org

The reaction is typically biphasic, with the reactants in an organic phase and the base in an aqueous phase. scispace.comtue.nl The reaction rate can be limited by the mass transfer of reactants between the two phases. rsc.org The use of a phase-transfer catalyst can significantly enhance the reaction rate by facilitating the transfer of the deprotonated amine from the aqueous to the organic phase. rsc.org Kinetic models can be developed to predict the reaction rate based on these parameters. rsc.org

In Situ Spectroscopic Monitoring of Chemical Transformations

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide real-time monitoring of chemical reactions as they occur, without the need for sampling and offline analysis. youtube.com This allows for a detailed understanding of reaction kinetics, the identification of transient intermediates, and the precise determination of reaction endpoints. digitellinc.com

In the synthesis of this compound, an in situ FTIR probe can be immersed in the reaction mixture to continuously collect infrared spectra. researchgate.net The progress of the reaction can be followed by monitoring the decrease in the concentration of the reactants (e.g., the N-H stretching vibrations of the amine and the C=O stretching vibration of the acid chloride) and the increase in the concentration of the product (e.g., the amide I and amide II bands). nih.gov This real-time data is invaluable for process optimization and ensuring reaction safety and consistency. rsc.org

| Spectroscopic Feature | Wavenumber (cm⁻¹) | Change During Reaction |

| Amine N-H Stretch | ~3400-3300 | Decreases |

| Acid Chloride C=O Stretch | ~1780-1740 | Decreases |

| Amide I Band (C=O Stretch) | ~1680-1630 | Increases |

| Amide II Band (N-H Bend) | ~1570-1515 | Increases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.